2,5-Deoxyfructosazine
2,5-Deoxyfructosazine
Deoxyfructosazine is a member of pyrazines.
Brand Name:
Vulcanchem
CAS No.:
17460-13-8
VCID:
VC20812039
InChI:
InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2
SMILES:
C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O
Molecular Formula:
C12H20N2O7
Molecular Weight:
304.30 g/mol
2,5-Deoxyfructosazine
CAS No.: 17460-13-8
Cat. No.: VC20812039
Molecular Formula: C12H20N2O7
Molecular Weight: 304.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Deoxyfructosazine is a member of pyrazines. |
|---|---|
| CAS No. | 17460-13-8 |
| Molecular Formula | C12H20N2O7 |
| Molecular Weight | 304.30 g/mol |
| IUPAC Name | 1-[5-(2,3,4-trihydroxybutyl)pyrazin-2-yl]butane-1,2,3,4-tetrol |
| Standard InChI | InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-14-7(3-13-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2 |
| Standard InChI Key | FBDICDJCXVZLIP-UHFFFAOYSA-N |
| Isomeric SMILES | C1=C(N=CC(=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |
| SMILES | C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
| Canonical SMILES | C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |
| Melting Point | 161 - 162 °C |
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